molecular formula C17H26ClN3O3S B4473875 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

Cat. No.: B4473875
M. Wt: 387.9 g/mol
InChI Key: VPKYAKAYEVJYIC-UHFFFAOYSA-N
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Description

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated benzamide core, a methanesulfonamido group, and a piperidine moiety. Its distinct structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the chlorination of a benzamide precursor. The introduction of the methanesulfonamido group is achieved through a sulfonation reaction, followed by methylation. The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-20-10-7-13(8-11-20)6-9-19-17(22)15-5-4-14(12-16(15)18)21(2)25(3,23)24/h4-5,12-13H,6-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYAKAYEVJYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

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